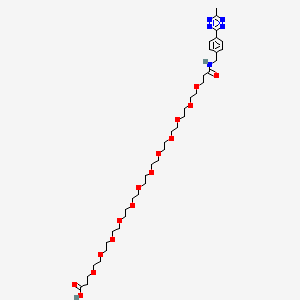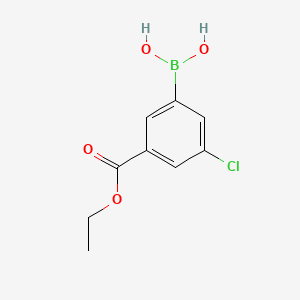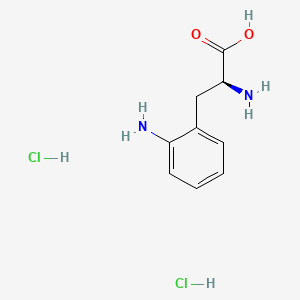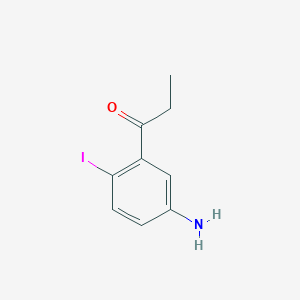
Methyltetrazine-amino-PEG12-CH2CH2COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amino-PEG12-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and an amino group, which makes it a versatile compound for chemical labeling and bioconjugation. The methyltetrazine group is known for its rapid and specific click chemistry reactions, particularly with trans-cyclooctene (TCO) derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG12-CH2CH2COOH can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine with a PEG spacer and an amino group. The synthetic route typically involves the following steps:
Activation of PEG: The PEG spacer is activated using reagents such as N-hydroxysuccinimide (NHS) and N,N’-dicyclohexylcarbodiimide (DCC).
Coupling with Methyltetrazine: The activated PEG is then coupled with methyltetrazine under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and scalability, often involving continuous flow chemistry techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-amino-PEG12-CH2CH2COOH undergoes various types of chemical reactions, including:
Click Chemistry Reactions: Rapid and specific reactions with TCO derivatives.
Substitution Reactions: Reactions with carboxylic acids and activated esters.
Common Reagents and Conditions
Reagents: Common reagents include NHS, DCC, and TCO derivatives.
Conditions: Reactions are typically carried out under mild conditions, often in aqueous or organic solvents.
Major Products
The major products formed from these reactions are bioconjugates, where this compound is linked to various biomolecules such as proteins, peptides, and oligonucleotides .
Aplicaciones Científicas De Investigación
Methyltetrazine-amino-PEG12-CH2CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker for chemical labeling and bioconjugation.
Biology: Facilitates the tagging and tracking of biomolecules in biological systems.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Methyltetrazine-amino-PEG12-CH2CH2COOH involves its ability to undergo rapid and specific click chemistry reactions with TCO derivatives. This reaction forms a stable covalent bond, enabling the efficient conjugation of biomolecules. The methyltetrazine group acts as a bioorthogonal handle, allowing for selective and precise labeling without interfering with biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyltetrazine-PEG12-amine: Similar in structure but lacks the carboxylic acid group.
Methyltetrazine-PEG12-CH2CH2NHMal: Contains a maleimide group instead of a carboxylic acid group.
Uniqueness
Methyltetrazine-amino-PEG12-CH2CH2COOH is unique due to its combination of a methyltetrazine group, a PEG spacer, and a carboxylic acid group. This combination provides enhanced stability, solubility, and versatility for various bioconjugation applications .
Propiedades
Fórmula molecular |
C38H63N5O15 |
|---|---|
Peso molecular |
829.9 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C38H63N5O15/c1-33-40-42-38(43-41-33)35-4-2-34(3-5-35)32-39-36(44)6-8-47-10-12-49-14-16-51-18-20-53-22-24-55-26-28-57-30-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-7-37(45)46/h2-5H,6-32H2,1H3,(H,39,44)(H,45,46) |
Clave InChI |
JTVYTYFCYANDCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14035881.png)

![9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid](/img/structure/B14035891.png)
![3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole](/img/structure/B14035896.png)



![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14035919.png)
![tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate](/img/structure/B14035921.png)


